![molecular formula C20H17N3O B2487828 N,N-diphenyl-5H-pyrrolo[3,4-b]pyridine-6(7H)-carboxamide CAS No. 2319719-00-9](/img/structure/B2487828.png)
N,N-diphenyl-5H-pyrrolo[3,4-b]pyridine-6(7H)-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds involves complex reactions including direct polycondensation and cyclization processes. For instance, new polyamides were synthesized through direct polycondensation of 2,5-bis[(4-carboxyanilino) carbonyl] pyridine with aromatic diamines, showcasing the intricate steps involved in creating molecules with pyridyl moiety in the main chain (Faghihi & Mozaffari, 2008). Additionally, the cyclization of N-substituted-2-alleneamides through a one-pot Ugi reaction further exemplifies the complex synthetic routes employed in generating such compounds (Shahriari et al., 2022).
Molecular Structure Analysis
Detailed molecular structure analysis, including single-crystal X-ray diffraction, has been carried out for related molecules, revealing significant intermolecular interactions and crystalline structures. Such studies provide insights into the conformations and packing of molecules, essential for understanding their chemical behavior (Malone et al., 1997).
Chemical Reactions and Properties
The chemical reactivity and properties of similar compounds have been explored through various reactions, including enantioselective intramolecular additions and the synthesis of pyrazolo[3,4-b]pyridine derivatives. These studies highlight the compounds' potential in catalysis and as intermediates in organic synthesis (Yang et al., 2009).
Physical Properties Analysis
The physical properties of these compounds, such as solubility and thermal stability, are crucial for their application in materials science. Research has shown that polyamides containing pyridyl moiety exhibit excellent solubility in polar solvents and outstanding thermal stability, making them suitable for high-performance applications (Faghihi & Mozaffari, 2008).
Chemical Properties Analysis
Explorations into the chemical properties of related compounds have led to the discovery of novel antimicrobial and antifungal agents. The synthesis and evaluation of derivatives as antimicrobial agents demonstrate the potential of these compounds in pharmaceutical applications (El-Sehrawi et al., 2015).
Applications De Recherche Scientifique
Antibacterial and Antifungal Applications
The compound and its derivatives have been studied for their potential antibacterial and antifungal properties. A study by El-Sehrawi et al. (2015) synthesized and evaluated novel derivatives as antimicrobial agents, finding some to display broad-spectrum antibacterial activity.
Metal Complex Formation
Research by Bates et al. (2008) explored the structural characterisation of metal complexes involving similar compounds, contributing to the understanding of metal-ligand interactions in coordination chemistry.
Synthetic Applications
The compound has been used in synthetic chemistry, as demonstrated by Shaabani et al. (2009), who developed a one-pot reaction to produce pyrazolo[3,4-b]pyridine-5-carboxamide derivatives.
Dyeing Polyester Fibers
A study by Khalifa et al. (2015) utilized similar compounds for synthesizing dyes with applications in dyeing polyester fabrics, showing relevance in textile chemistry.
Formation of Fused Heterobicycles
Research by Karthikeyan et al. (2014) involved synthesizing fused heterobicycles using related compounds, contributing to heterocyclic chemistry and pharmaceutical research.
Safety And Hazards
Propriétés
IUPAC Name |
N,N-diphenyl-5,7-dihydropyrrolo[3,4-b]pyridine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O/c24-20(22-14-16-8-7-13-21-19(16)15-22)23(17-9-3-1-4-10-17)18-11-5-2-6-12-18/h1-13H,14-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFTJYRUKHVEFDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CN1C(=O)N(C3=CC=CC=C3)C4=CC=CC=C4)N=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-diphenyl-5H-pyrrolo[3,4-b]pyridine-6(7H)-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

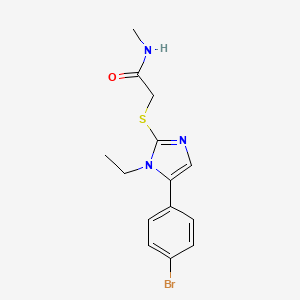
![5-[({(Z)-amino[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methylidene}amino)oxy]-5-oxopentanoic acid](/img/structure/B2487748.png)
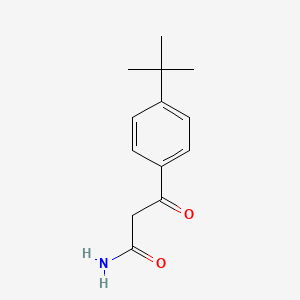
![4,7,8-Trimethyl-2-(2-morpholin-4-ylethyl)-6-propylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2487751.png)
![3-cyclohexyl-N-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]propanamide](/img/structure/B2487753.png)
![N-(4-chlorophenyl)-4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}benzenecarboxamide](/img/structure/B2487754.png)
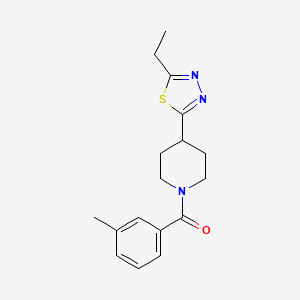
![2-((4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(4-isopropylphenyl)acetamide](/img/structure/B2487756.png)
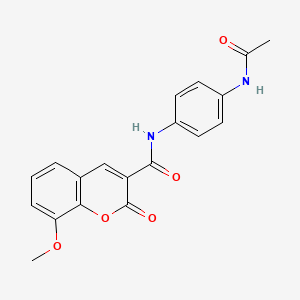
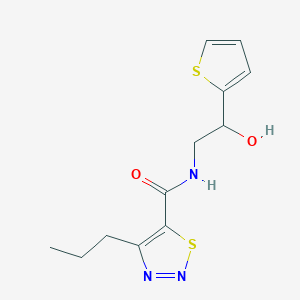
![N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-3-(5-methylthiophen-2-yl)propanamide;hydrochloride](/img/structure/B2487762.png)
![N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B2487763.png)
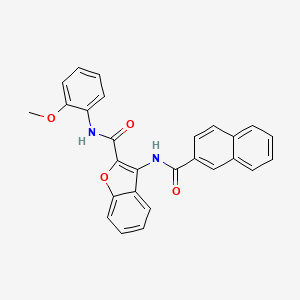
![3-(3,4-dimethoxyphenyl)-1-(4-ethylphenyl)-3-hydroxy-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2487768.png)